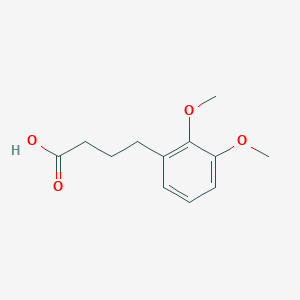
4-(2,3-Dimethoxyphenyl)butanoic acid
Descripción general
Descripción
4-(2,3-Dimethoxyphenyl)butanoic acid is a chemical compound with the empirical formula C12H16O4 . It is used in laboratory chemicals and synthesis of substances .
Molecular Structure Analysis
The molecular weight of 4-(2,3-Dimethoxyphenyl)butanoic acid is 224.25 g/mol . The linear formula of this compound is (CH3O)2C6H3(CH2)3CO2H .Physical And Chemical Properties Analysis
4-(2,3-Dimethoxyphenyl)butanoic acid has a density of 1.133g/cm3 . Its boiling point is 210°C at 6 torr , and its melting point is 62-63°C . The flash point of this compound is 135.5°C .Aplicaciones Científicas De Investigación
Proteomics Research
4-(2,3-Dimethoxyphenyl)butanoic acid: is utilized in proteomics research due to its biochemical properties . It serves as a precursor in synthesizing peptides and proteins for studying protein expression, structure, and function.
Medicine
In medical research, this compound has potential applications as an anti-inflammatory agent. Studies suggest that derivatives of 4-(2,3-Dimethoxyphenyl)butanoic acid could be repurposed for biotechnological applications to develop novel anti-inflammatory drugs .
Agriculture
Agricultural research explores the use of 4-(2,3-Dimethoxyphenyl)butanoic acid in enhancing plant growth and protection. Its role in the synthesis of plant growth regulators or as a component in pest management strategies is of particular interest .
Material Science
In material science, 4-(2,3-Dimethoxyphenyl)butanoic acid is investigated for its potential in creating new polymeric materials. Its chemical structure allows for the development of polymers with specific mechanical and chemical properties .
Environmental Science
Environmental scientists are interested in the compound’s ability to break down into less harmful substances. This characteristic is crucial for reducing environmental pollution and developing sustainable waste management practices .
Biochemistry
Biochemists study 4-(2,3-Dimethoxyphenyl)butanoic acid for its role in metabolic pathways. It could be significant in understanding the biochemical processes involving carboxylic acids and their derivatives .
Pharmacology
Pharmacological applications include the development of new therapeutic agents4-(2,3-Dimethoxyphenyl)butanoic acid may serve as a building block in the synthesis of drugs targeting various diseases .
Chemical Engineering
Chemical engineers may use 4-(2,3-Dimethoxyphenyl)butanoic acid in process optimization. Its properties can influence reaction kinetics and product yield in industrial chemical processes .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reagent in chromatography and spectrometry. It helps in the qualitative and quantitative analysis of complex mixtures .
Safety and Hazards
4-(2,3-Dimethoxyphenyl)butanoic acid is classified as an eye irritant (Category 2A), according to the GHS Classification . It is advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . In case of contact, rinse thoroughly with plenty of water and consult a physician .
Mecanismo De Acción
Target of Action
4-(2,3-Dimethoxyphenyl)butanoic Acid is a phenylalkylcarboxylic acid that is primarily used in the synthesis of octahydrobenzoisoquinoline derivatives . These derivatives are known to act as dopamine receptor modulators . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS).
Propiedades
IUPAC Name |
4-(2,3-dimethoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-15-10-7-3-5-9(12(10)16-2)6-4-8-11(13)14/h3,5,7H,4,6,8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSUGDIFUQSGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305765 | |
| Record name | 4-(2,3-Dimethoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64400-76-6 | |
| Record name | NSC171629 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2,3-Dimethoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoate](/img/structure/B139169.png)
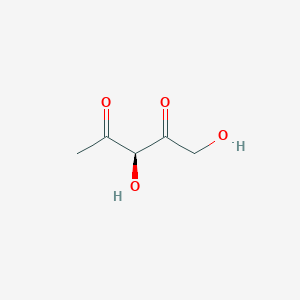
![3-Oxatricyclo[3.2.1.02,4]octan-6-ol, [1S-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)](/img/structure/B139173.png)
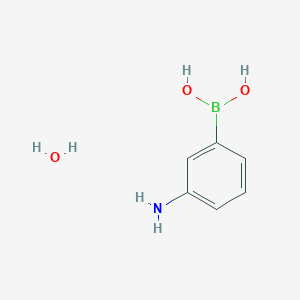

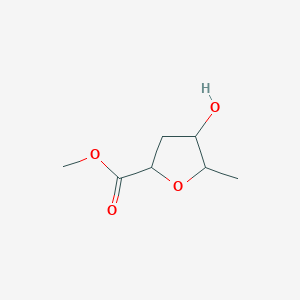

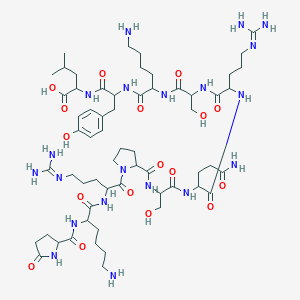



![5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B139190.png)
![Pyrazino[2,3-f][4,7]phenanthroline](/img/structure/B139200.png)